molecular formula C9H15O4P B8654237 Dimethyl (2-oxohept-5-yn-1-yl)phosphonate CAS No. 69691-21-0

Dimethyl (2-oxohept-5-yn-1-yl)phosphonate

Cat. No. B8654237
Key on ui cas rn: 69691-21-0
M. Wt: 218.19 g/mol
InChI Key: PQRJMMHOQSJORL-UHFFFAOYSA-N
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Patent
US04474802

Procedure details

To a solution of 3.2 g of dimethyl methanephosphonate in 52 ml of tetrahydrofuran was added at -78° C. 155 ml of n-butyl lithium (1.59N) and the mixture was stirred for 25 mins at -78° C. To the mixture was added at -78° C. a solution of 1.6 g of the above-mentioned ester in 3.2 ml of tetrahydrofuran. The mixture was stirred for 15 mins and for one hour at room temperature. After addition of 100 ml of ether to the reaction mixture, the mixture was washed with 30 ml of aqueous saturated solution of oxalic acid, 50 ml of water and 40 ml of aqueous saturated solution of sodium chloride. The washed mixture was dried and concentrated to give an oily material. The oily material was distilled under reduced pressure to yield 2.2 g of dimethyl 2-oxo-hept-5-yne-phosphonate (143° to 146° C./0.7 mmHg).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
155 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
3.2 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][P:2]([O:6][CH3:7])(=[O:5])[O:3][CH3:4].[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].CC[O:15][CH2:16][CH3:17]>O1CCCC1>[O:15]=[C:16]([CH2:17][CH2:8][C:9]#[C:10][CH3:11])[CH2:1][P:2]([O:6][CH3:7])(=[O:5])[O:3][CH3:4]

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
CP(OC)(=O)OC
Name
Quantity
52 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
155 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
ester
Quantity
1.6 g
Type
reactant
Smiles
Name
Quantity
3.2 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 mins and for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with 30 ml of aqueous saturated solution of oxalic acid, 50 ml of water and 40 ml of aqueous saturated solution of sodium chloride
CUSTOM
Type
CUSTOM
Details
The washed mixture was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oily material
DISTILLATION
Type
DISTILLATION
Details
The oily material was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C(CP(OC)(=O)OC)CCC#CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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